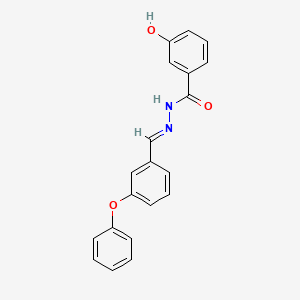

N-(5-methyl-3-isoxazolyl)-1-phenylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfonamide compounds involves complex chemical reactions, including asymmetric cyclopropanations and 1,3-dipolar cycloadditions. For instance, asymmetric cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes have been explored for enantioselective synthesis of cyclopropane derivatives (Davies et al., 1996). Similarly, synthesis techniques applying vinyl sulfones as chemical equivalents of acetylenes in reactions of 1,3-dipolar cycloaddition to diphenyldiazomethane have been utilized for generating diphenylpyrazolines (Vasin et al., 2015).

Molecular Structure Analysis

The molecular structure of similar sulfonamides has been analyzed through various techniques such as X-ray diffraction (XRD), FT-IR, UV-VIS, and NMR. A study detailed the combined experimental and theoretical studies on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, revealing insights into the molecular and chemical properties through density functional theory (DFT) (Gültekin et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving N-(5-methyl-3-isoxazolyl)-1-phenylmethanesulfonamide and related compounds are diverse. The reaction of phenylmethanesulfonyl chloride with tertiary amines illustrates the formation of geometrical isomers about a carbon-sulfur double bond, showcasing the compound's reactivity and the possibility of generating different isomers (King & Durst, 1966).

Physical Properties Analysis

The physical properties of compounds similar to this compound have been studied in detail. For example, the crystal structure of N-methylmethanesulfonamide at 150 K provides insights into the conformational aspects and physical characteristics of the sulfonamide group at low temperatures (Higgs et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds containing the sulfonamide group have been extensively investigated. Biomolecular docking, synthesis, crystal structure, and bioassay studies on tetrazole derivatives demonstrate the intricate chemical behavior and potential biological activity of these compounds (Al-Hourani et al., 2015).

科学的研究の応用

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, such as LY451395. A microbial-based surrogate biocatalytic system using Actinoplanes missouriensis produced several metabolites previously detected in in vivo metabolism studies of preclinical species. This approach supports full structure characterization of metabolites by NMR and serves as a method for producing analytical standards for clinical investigations (Zmijewski et al., 2006).

Synthetic Chemistry

In synthetic chemistry, the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes has been studied for the synthesis of functionalized cyclopropanes. This method is notable for its diastereoselective and enantioselective synthesis, providing a practical approach for the synthesis of stereochemically complex cyclopropane derivatives (Davies et al., 1996).

Sulfonamide Derivatives

Research into sulfonamide derivatives and their complexes has revealed their structure and potential antibacterial activity. Studies involving methanesulfonicacid hydrazide derivatives and their Ni(II), Co(II) complexes have shown promising results against both gram-positive and gram-negative bacteria, indicating the relevance of these compounds in developing new antibacterial agents (Özdemir et al., 2009).

Isoxazolidine Synthesis

Isoxazolidines, useful in organic synthesis, drug discovery, and chemical biology, can be synthesized through copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines. This method offers excellent yields and diastereoselectivities, highlighting the versatility of isoxazolidines in synthetic applications (Karyakarte et al., 2012).

Endothelin Receptor Antagonists

The development of endothelin receptor antagonists has benefited from the synthesis and structural activity relationship (SAR) studies of 4'-oxazolyl-N-(3,4-dimethyl-5-isoxazolyl)[1, 1'-biphenyl]-2-sulfonamide derivatives. These compounds have shown significant improvements in potency and metabolic stability, contributing to the identification of clinical candidates for treating conditions like congestive heart failure (Murugesan et al., 2000).

特性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-9-7-11(12-16-9)13-17(14,15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPLTMHNPKJGPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methylbutyl)-8-(3-piperidinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5516269.png)

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)

![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5516277.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)

![4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)

![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)

![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)

![1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5516367.png)